molecular formula C10H13NO2 B1602239 N-(2,6-Dimethylphenyl)-2-hydroxyacetamide CAS No. 29183-14-0

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

Cat. No. B1602239
CAS RN: 29183-14-0
M. Wt: 179.22 g/mol
InChI Key: LUIJJBHAVXGCTP-UHFFFAOYSA-N
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Description

“N-(2,6-Dimethylphenyl)-2-hydroxyacetamide” is a compound that has been studied for its ability to interact with various biological systems. It’s also known as a lidocaine impurity .


Synthesis Analysis

The synthesis of “N-(2,6-Dimethylphenyl)-2-hydroxyacetamide” involves several steps. The synthesis of Lidocaine, a related compound, can be envisioned as outlined in the retrosynthesis. The indicated carbon-nitrogen bond in Lidocaine can be formed via the Sn2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1. Intermediate 1 is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2,6-Dimethylphenyl)-2-hydroxyacetamide” include SN2 reactions. These reactions are part of the synthesis process of Lidocaine, a related compound .

Scientific Research Applications

1. Biotransformation and Metabolite Analysis

N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DMPPA; MH-1) undergoes extensive metabolization in humans. Studies have identified multiple metabolites in human urine, including hydroxylated metabolites and sulphate conjugates. This research is vital for understanding the drug's metabolism and potential therapeutic applications (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).

2. Biological Screening and Fingerprint Applications

Benzyl and Sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown significant biological activities in antibacterial, antifungal, and anthelmintic screening. Additionally, certain derivatives exhibit properties useful for latent fingerprint detection on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

3. Anticonvulsant Activity

Several studies have investigated the anticonvulsant activity of various derivatives of N-(2,6-dimethylphenyl)acetamide. These studies have shown promising results in models of seizures, indicating potential therapeutic applications in epilepsy and related neurological disorders (Pękala et al., 2011).

4. Pharmaceutical Applications

Research has explored the use of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide in enhancing cognitive functions. This includes its potential to improve learning and memory in various experimental models, making it a candidate for treating cognitive impairments (Sakurai et al., 1989).

5. Analytical Methods

Development of analytical methods for the determination of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide in biological samples is crucial for pharmacokinetic studies. These methods allow for accurate measurement of the compound in serum and urine, which is essential for understanding its distribution and efficacy in the human body (Fujimaki, Sudo, & Tachizawa, 1988).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)11-9(13)6-12/h3-5,12H,6H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIJJBHAVXGCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560821
Record name N-(2,6-Dimethylphenyl)-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dimethylphenyl)-2-hydroxyacetamide

CAS RN

29183-14-0
Record name 2',6'-Glycoloxylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029183140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-GLYCOLOXYLIDIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU92KG3IM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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